N-Desmethyl Rosiglitazone
Overview
Description
N-Desmethyl Rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione antidiabetic drug, primarily metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy rosiglitazone (ρ-OH-R) (Calixto et al., 2011). This metabolite plays a significant role in the drug's pharmacokinetics and potentially its pharmacodynamics, emphasizing the importance of understanding its characteristics and behavior within the body.
Synthesis Analysis
The synthesis of Rosiglitazone, from which N-Desmethyl Rosiglitazone is derived, has been detailed by Qin (2003), employing a multi-step chemical process involving 2-Chloropydine and 2-(Methyl amino) ethanol through reactions such as the Williamson reaction, condensation reaction, and hydrogenation reaction (Qin, 2003). These synthesis pathways highlight the chemical complexity and the necessary steps to produce the parent compound and its metabolites.
Molecular Structure Analysis
The molecular structure of N-Desmethyl Rosiglitazone is crucial for understanding its chemical properties and biological interactions. While specific studies on N-Desmethyl Rosiglitazone's molecular structure are scarce, the structure of Rosiglitazone itself provides a basis for understanding its metabolites. Rosiglitazone's activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist is central to its mechanism of action, with modifications such as demethylation likely altering its molecular interactions and biological effects.
Chemical Reactions and Properties
The primary metabolic pathways of Rosiglitazone involve N-demethylation and hydroxylation, followed by conjugation, leading to the formation of N-Desmethyl Rosiglitazone among other metabolites. These reactions, facilitated by cytochrome P450 enzymes, particularly CYP2C8, underscore the drug's metabolic transformation and the creation of its active and inactive forms (Baldwin et al., 2001).
Physical Properties Analysis
The physical properties of N-Desmethyl Rosiglitazone, including solubility, melting point, and molecular weight, are derived from its chemical structure. These properties are essential for determining the compound's behavior in biological systems and its formulation into medication. However, detailed physical properties specific to N-Desmethyl Rosiglitazone are not readily available and would typically be extrapolated from its parent compound, Rosiglitazone.
Chemical Properties Analysis
N-Desmethyl Rosiglitazone's chemical properties, such as reactivity, stability, and interaction with biological molecules, play a vital role in its pharmacokinetics and pharmacodynamics. The metabolism of Rosiglitazone to N-Desmethyl Rosiglitazone indicates a change in its chemical properties that could affect its biological activity and efficacy as a therapeutic agent. The modification of Rosiglitazone through demethylation impacts its interaction with PPARγ, potentially altering its insulin-sensitizing effects (Baldwin et al., 2001).
Scientific Research Applications
1. Drug Metabolism Research
- Application Summary: N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone, an antidiabetic drug . It is used in in vitro studies to understand the metabolism of Rosiglitazone .
- Methods of Application: The metabolism of Rosiglitazone was studied using rat liver microsomal fraction . The kinetic parameters of the metabolism were determined .
- Results: Maximum velocity (Vmax) values of 87.29 and 51.09 nmol/min/mg protein were observed for N-Desmethyl Rosiglitazone and ρ-hydroxy rosiglitazone, respectively . Michaelis–Menten constant (Km) values were of 58.12 and 78.52 μM for N-Desmethyl Rosiglitazone and ρ-hydroxy rosiglitazone, respectively .
2. Alzheimer’s Disease Treatment Research
- Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, has been explored for its potential to treat Alzheimer’s Disease . Although human clinical trials have not been promising, Rosiglitazone showed significant improvements in cellular and animal models of Alzheimer’s disease .
- Methods of Application: The potential of Rosiglitazone to treat Alzheimer’s disease was investigated using cellular and animal models . The drug was also formulated with nanosized particles to assist with drug delivery .
- Results: Rosiglitazone was reported to improve cognitive impairment and reverse AD-like pathology in cellular and rodent models .
3. Type 2 Diabetes Mellitus Treatment
- Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, is a potent and selective activator of peroxisome proliferator-activated receptor γ (PPAR γ), which is used to treat Type 2 Diabetes Mellitus (T2DM) . It has been shown to have better therapeutic effect and glycemic control .
- Methods of Application: The effectiveness of Rosiglitazone in treating T2DM was studied in vivo . The drug’s effects on blood glucose levels, insulin resistance, and other metabolic parameters were measured .
- Results: Rosiglitazone was found to be the most effective treatment in Thiazolidinediones (TZDs), not only for its hypoglycemic effect but also for its additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction .
4. In Vitro Metabolism Study
- Application Summary: N-Desmethyl Rosiglitazone is used in in vitro studies to understand the metabolism of Rosiglitazone . It helps in identifying the human P450 enzymes responsible for its metabolism .
- Methods of Application: The metabolism of Rosiglitazone was studied using human liver microsomal fraction . The kinetic parameters of the metabolism were determined .
- Results: A decrease in total rosiglitazone metabolism was observed when a selective inhibitor of CYP3A4, troleandomycin (40 µM), was used .
5. Cardiovascular Risk Assessment
- Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, has been associated with an increased risk of ischemic cardiac events . A systematic review and meta-analysis of the effects of rosiglitazone treatment on cardiovascular risk and mortality were conducted to clarify uncertainties about the cardiovascular risk of rosiglitazone .
- Methods of Application: The study used multiple data sources and varying analytical approaches to conduct a systematic review and meta-analysis of the effects of rosiglitazone treatment on cardiovascular risk and mortality .
- Results: The results of the study helped to clarify uncertainties about the cardiovascular risk of rosiglitazone and determined whether different analytical approaches are likely to alter the conclusions of adverse event meta-analyses .
6. Modulation of Brain-Derived Neurotrophic Factor
- Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, has been explored for its potential to treat Alzheimer’s Disease through the modulation of Brain-Derived Neurotrophic Factor .
- Methods of Application: The potential of Rosiglitazone to treat Alzheimer’s disease was investigated using cellular and animal models . The drug was also formulated with nanosized particles to assist with drug delivery .
- Results: Rosiglitazone was reported to improve cognitive impairment and reverse AD-like pathology in cellular and rodent models .
Safety And Hazards
The safety data sheet for N-Desmethyl Rosiglitazone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Recent research has suggested that rosiglitazone may also be of benefit to a subset of patients with Alzheimer’s disease not expressing the ApoE4 allele . This is the subject of a clinical trial currently underway . Another study suggests that variants in CYP2C8 and SLCO1B1 have a large clinical impact on the therapeutic response to rosiglitazone .
properties
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475565 | |
Record name | N-Desmethyl rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Rosiglitazone | |
CAS RN |
257892-31-2 | |
Record name | N-Desmethyl rosiglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyl rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL ROSIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.